Carbestrol

Übersicht

Beschreibung

Carbestrol is a synthetic, nonsteroidal estrogen belonging to the cyclohexenecarboxylic acid group. It is a seco analogue of doisynolic acid and was first described in the literature in 1956. This compound was developed for the treatment of prostate cancer in the 1960s but was never marketed .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carbestrol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Cyclisierung geeigneter Vorläufer beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Cyclohexenrings: Dies beinhaltet die Cyclisierung eines geeigneten Diens mit einem Carbonsäurederivat.

Substitutionsreaktionen: Einführung der Ethyl- und Methoxyphenylgruppen durch Friedel-Crafts-Alkylierungs- und Etherifizierungsreaktionen.

Endgültige Cyclisierung und Reinigung: Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Anwendung industrieller Reinigungsverfahren wie Destillation und großtechnische Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbestrol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Cyclohexenring oder die Carbonsäuregruppe modifizieren.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können funktionelle Gruppen am aromatischen Ring einführen oder modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung verwendet, um das Verhalten von synthetischen Östrogenen und deren Derivaten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Hormonrezeptor-Interaktionen.

Industrie: Potenzielle Anwendungen bei der Synthese anderer pharmazeutischer Verbindungen und als chemisches Zwischenprodukt.

5. Wirkmechanismus

Carbestrol übt seine Wirkungen aus, indem es an Östrogenrezeptoren bindet und die Wirkung natürlicher Östrogene nachahmt. Diese Bindung löst eine Kaskade von molekularen Ereignissen aus, darunter die Aktivierung der Genexpression und die Modulation zellulärer Prozesse. Die beteiligten spezifischen Pfade umfassen den Östrogenrezeptor-Signalweg, der Zellwachstum, Differenzierung und Apoptose reguliert.

Wirkmechanismus

Carbestrol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding initiates a cascade of molecular events, including the activation of gene transcription and modulation of cellular processes. The specific pathways involved include the estrogen receptor signaling pathway, which regulates cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Carbestrol ist unter den synthetischen Östrogenen aufgrund seiner spezifischen strukturellen Merkmale und seiner biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Fenestrel: Ein weiteres synthetisches Östrogen mit ähnlichen Anwendungen.

Methallenestril: Bekannt für seine Verwendung in der Hormontherapie.

Doisynoestrol: Eine eng verwandte Verbindung mit ähnlicher östrogener Aktivität.

Die Einzigartigkeit von this compound liegt in seiner spezifischen molekularen Struktur, die ihm besondere pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen verleiht.

Biologische Aktivität

Carbestrol, a synthetic nonsteroidal estrogen, is a compound of significant interest due to its unique biological properties and historical applications in medicine. Developed in the 1950s, this compound was initially explored for treating prostate cancer but was never marketed. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

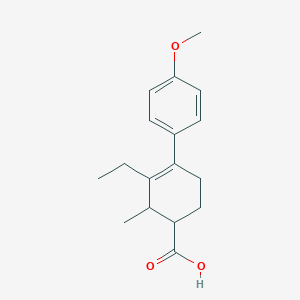

- Chemical Structure : this compound is classified as a cyclohexenecarboxylic acid derivative and is a seco analogue of doisynolic acid.

- Chemical Formula : CHO

- Molar Mass : 274.36 g/mol

- CAS Number : 1755-52-8

This compound functions primarily through its interaction with estrogen receptors (ERs), mimicking the effects of natural estrogens. This binding initiates a series of molecular events that influence gene transcription and modulate various cellular processes. The key pathways involved include:

- Estrogen Receptor Signaling Pathway : Regulates cell growth, differentiation, and apoptosis.

- Transcriptional Activation : this compound activates genes associated with estrogenic responses, impacting reproductive tissues and other target organs.

Biological Activities

This compound exhibits several biological activities that have been documented in various studies:

- Estrogenic Activity : Demonstrated significant estrogenic effects in vitro and in vivo models.

- Antitumor Effects : Investigated for its potential to inhibit tumor growth in hormone-dependent cancers.

- Cellular Proliferation Modulation : Influences the proliferation of various cell types, particularly in reproductive tissues.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties better, it is essential to compare it with similar synthetic estrogens:

| Compound | Structural Features | Primary Use |

|---|---|---|

| This compound | Cyclohexenecarboxylic acid derivative | Investigated for prostate cancer |

| Fenestrel | Synthetic estrogen with different structural features | Hormone replacement therapy |

| Methallenestril | Known for its use in hormone therapy | Hormone replacement therapy |

| Doisynoestrol | Closely related compound | Estrogenic activity |

Study 1: Estrogenic Activity Evaluation

A study conducted on female Wistar rats evaluated the estrogenic effects of this compound compared to natural estrogens. The results indicated that this compound significantly increased uterine weight, a common indicator of estrogenic activity.

Study 2: Antitumor Potential

Research published in JAMA explored the antitumor effects of this compound on prostate cancer cell lines. The study found that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an adjunct therapy in hormone-sensitive cancers .

Study 3: Mechanistic Insights

A comprehensive review highlighted the molecular mechanisms through which this compound interacts with estrogen receptors. It was noted that this compound not only binds to ERα but also influences ERβ signaling pathways, leading to varied biological responses .

Eigenschaften

IUPAC Name |

3-ethyl-4-(4-methoxyphenyl)-2-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-14-11(2)15(17(18)19)9-10-16(14)12-5-7-13(20-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKVHUZOVAWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCC(C1C)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938669 | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-52-8 | |

| Record name | 3-Ethyl-4-(4-methoxyphenyl)-2-methyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-4'-methoxy-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.